molecular formula C8H12N2O2 B12831122 3-(1H-Imidazol-1-yl)propyl acetate

3-(1H-Imidazol-1-yl)propyl acetate

Cat. No.: B12831122
M. Wt: 168.19 g/mol
InChI Key: GZRVIOYIVNCUDE-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)propyl acetate is an organic compound that features an imidazole ring attached to a propyl acetate group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)propyl acetate typically involves the reaction of 3-(1H-Imidazol-1-yl)propan-1-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)propyl acetate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The acetate group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: 3-(1H-Imidazol-1-yl)propan-1-ol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-Imidazol-1-yl)propyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)propyl acetate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)imidazole: Similar structure but with an amine group instead of an acetate group.

    3-(1H-Imidazol-1-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.

    1-(3-Chloropropyl)imidazole: Similar structure but with a chlorine atom instead of an acetate group.

Uniqueness

3-(1H-Imidazol-1-yl)propyl acetate is unique due to its combination of the imidazole ring and the acetate group, which imparts specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-imidazol-1-ylpropyl acetate

InChI

InChI=1S/C8H12N2O2/c1-8(11)12-6-2-4-10-5-3-9-7-10/h3,5,7H,2,4,6H2,1H3

InChI Key

GZRVIOYIVNCUDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCN1C=CN=C1

Origin of Product

United States

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